mGlu₅ Negative Allosteric Modulation: Functional Shift Driven by 4-(5-Methyltetrazole) Substitution
In the tetrazole–benzamide mGlu₅ NAM series disclosed in WO2009051556, the presence of a 5-methyl group on the tetrazole ring and a para-orientation relative to the amide linkage is strongly associated with negative allosteric modulator (NAM) activity. While the exact compound is not individually enumerated with a full in vitro profile, class-level SAR tables demonstrate that para-substituted N-alkylbenzamides bearing a 5-methyltetrazole achieve IC₅₀ values in the low nanomolar range (typically <100 nM) in a Ca²⁺ mobilization assay using CHO cells expressing human mGlu₅, whereas the corresponding unsubstituted tetrazole (1H-tetrazol-1-yl) analogs and meta-substituted isomers exhibit ≥10-fold higher IC₅₀ or completely lose NAM efficacy [1].
| Evidence Dimension | Functional NAM activity at human mGlu₅ (Ca²⁺ mobilization FLIPR assay in CHO-hmGlu₅ cells) |
|---|---|
| Target Compound Data | IC₅₀ estimated <100 nM (class SAR projection for para-5-methyltetrazole N-alkylbenzamides) |
| Comparator Or Baseline | Des-methyl tetrazole (1H-tetrazol-1-yl) and meta-substituted isomers: IC₅₀ >1 µM or inactive |
| Quantified Difference | ≥10-fold improvement in potency |
| Conditions | Quisqualate-induced Ca²⁺ mobilization; CHO-TREx cells stably expressing human mGlu₅; Fluo-4/AM dye; measurements taken every 1.5 s for 60 s [1]. |
Why This Matters
For CNS programs targeting mGlu₅ negative allosteric modulation, the 5-methyltetrazole para-benzamide architecture is a critical pharmacophore; substituting the tetrazole or shifting the substitution position can abolish the desired allosteric pharmacology, wasting screening campaigns and lead-optimization resources.
- [1] Arzel, E.; Edwards, L.; Isaac, M.; McLeod, D. A.; Slassi, A.; Xin, T. Tetrazole derivatives as modulators of metabotropic glutamate receptors (mGluRs). PCT Int. Appl. WO 2009051556 A1, 2009. See compound examples and SAR discussion. View Source
